molecular formula C23H24F2N4O2 B2983159 N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286722-36-8

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2983159
M. Wt: 426.468
InChI Key: FNGQZAYKZAJMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a strong inhibitory effect on several key cellular pathways, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, closely related to N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, have been studied for their role in forming coordination complexes and demonstrating significant antioxidant activity. These complexes exhibit diverse molecular architectures and are involved in hydrogen bonding interactions (Chkirate et al., 2019).

Src Kinase Inhibition and Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Crystal Structure Analysis

Studies focusing on the crystal structure of related N-benzyl-N-(pyrazolyl)acetamides have provided insights into the molecular arrangements and interactions of these compounds. These structural analyses are crucial for understanding the properties and potential applications of these compounds in scientific research (López et al., 2010).

Potential Antipsychotic Agents

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the target compound, have been explored as potential antipsychotic agents. These compounds have demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a unique property distinguishing them from clinically available antipsychotic drugs (Wise et al., 1987).

Anti-inflammatory Activity

Compounds structurally akin to N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide have been synthesized and shown to possess significant anti-inflammatory activity. This suggests a potential application of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O2/c1-16-4-2-3-5-19(16)20-14-29(27-23(20)28-8-10-31-11-9-28)15-22(30)26-13-17-6-7-18(24)12-21(17)25/h2-7,12,14H,8-11,13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGQZAYKZAJMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

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